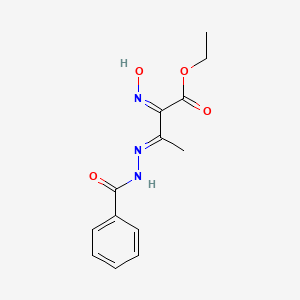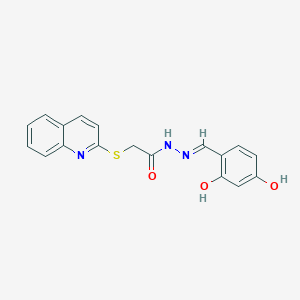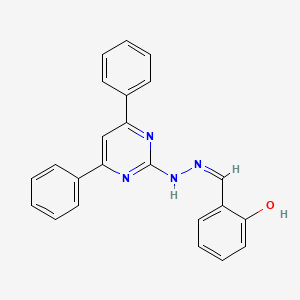
N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide
描述
N-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide, also known as HMPH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HMPH is a hydrazide derivative of piperazine and has a molecular weight of 360.45 g/mol. The purpose of
作用机制
The mechanism of action of N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide is not fully understood, but it is believed to act through multiple pathways. N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. It has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been shown to induce the production of reactive oxygen species (ROS) and activate the MAPK signaling pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. It has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been shown to induce the production of reactive oxygen species (ROS) and activate the MAPK signaling pathway, leading to apoptosis in cancer cells.
实验室实验的优点和局限性
One of the major advantages of N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide is its ease of synthesis and high yield. It can be synthesized using a simple and efficient method, and the resulting product is typically of high purity. N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has also been found to exhibit a wide range of biological activities, making it a versatile compound for various research applications. However, one of the limitations of N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide is its potential toxicity, especially at higher doses. Further research is needed to determine the optimal dosage and potential side effects of N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide.
未来方向
There are several future directions for research on N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide. One of the areas of focus could be the development of N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide derivatives with improved efficacy and reduced toxicity. Another area of research could be the investigation of the potential use of N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide in combination with other anticancer agents for the treatment of cancer. Further studies are also needed to determine the optimal dosage and potential side effects of N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide in humans. Overall, N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications.
科学研究应用
N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. In particular, N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has shown promising results in the treatment of cancer, especially breast cancer. It has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. N'-(4-hydroxy-3-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
属性
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-19-7-9-20(10-8-19)6-5-16(22)18-17-12-13-3-4-14(21)15(11-13)23-2/h3-4,11-12,21H,5-10H2,1-2H3,(H,18,22)/b17-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQUBGDEFSCWAT-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NN=CC2=CC(=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



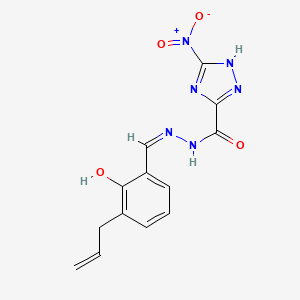
![N'-(2-hydroxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B3725291.png)
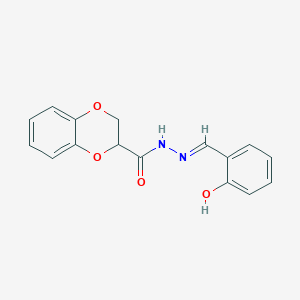
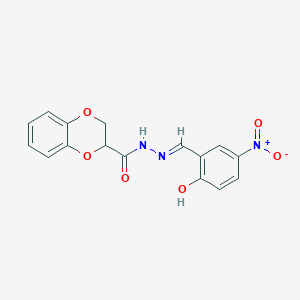
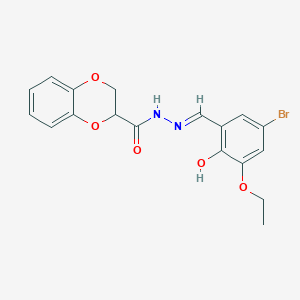
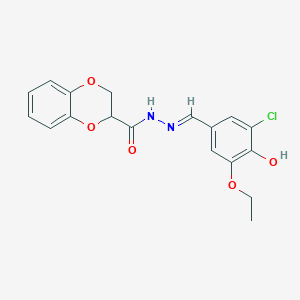
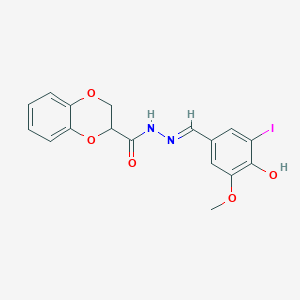
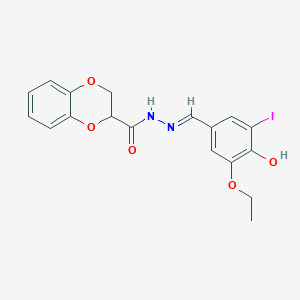
![2,2-diphenyl-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide](/img/structure/B3725334.png)


